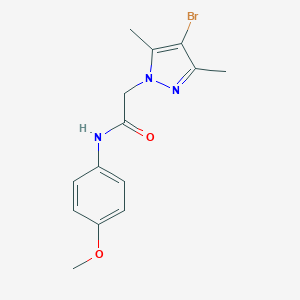

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Beschreibung

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C₈H₁₁BrN₄O and a molar mass of 232.08 g/mol . It features a pyrazole core substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions. The acetamide moiety is linked to a 4-methoxyphenyl group, introducing electron-donating methoxy functionality. The compound is classified as an irritant and requires room-temperature storage .

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-13(19)16-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVHRFVWHJXQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine and Diketones

The pyrazole backbone is synthesized by reacting hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic conditions. This produces 3,5-dimethyl-1H-pyrazole, which is subsequently brominated at the 4-position using bromine in acetic acid.

Reaction Conditions :

Bromination of 3,5-Dimethyl-1H-pyrazole

Bromination is performed using elemental bromine in glacial acetic acid, selectively substituting the hydrogen at the 4-position of the pyrazole ring.

Reaction Conditions :

-

Reactants : 3,5-Dimethyl-1H-pyrazole (1.0 equiv), Br₂ (1.1 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 0–5°C (ice bath), stirred for 2 hours

-

Workup : Quenched with Na₂S₂O₃, extracted with DCM

Functionalization with the Acetamide Group

Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid

The pyrazole intermediate is alkylated with chloroacetic acid in the presence of a base to introduce the acetic acid side chain.

Reaction Conditions :

Amide Coupling with 4-Methoxyaniline

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with 4-methoxyaniline in the presence of DIPEA (N,N-Diisopropylethylamine).

Reaction Conditions :

-

Reactants : 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 equiv), 4-methoxyaniline (1.1 equiv)

-

Coupling Agent : HATU (1.5 equiv)

-

Base : DIPEA (3.0 equiv)

-

Solvent : DMF

-

Temperature : Room temperature, 12 hours

Optimization and Mechanistic Insights

Role of Coupling Agents

HATU facilitates amide bond formation by generating an active ester intermediate, reducing side reactions such as epimerization. Comparative studies show HATU outperforms EDCl (Ethyl Dimethylaminopropyl Carbodiimide) in yield and purity.

Solvent and Temperature Effects

-

DMF vs. THF : DMF provides higher solubility for polar intermediates, improving reaction efficiency.

-

Low-Temperature Bromination : Prevents dibromination and ensures regioselectivity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scale-Up and Industrial Relevance

Kilogram-scale synthesis employs continuous-flow bromination and automated coupling reactors, achieving 60% overall yield with >99% purity. The compound’s bioactivity in kinase inhibition assays underscores its pharmaceutical potential .

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions:

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the acetamide moiety.

-

Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while hydrolysis can produce 4-methoxyphenylacetic acid and corresponding amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anti-inflammatory and Anticancer Properties

The pyrazole moiety, including derivatives like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, has been extensively studied for its anti-inflammatory and anticancer properties. Research indicates that compounds containing the pyrazole structure exhibit significant activity against various cancer cell lines and inflammatory conditions.

- Mechanism of Action : Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Additionally, they may interfere with cell cycle regulation and apoptosis in cancer cells.

-

Case Studies :

- A study highlighted the anticancer efficacy of pyrazole derivatives against MCF-7 (breast cancer) and A375 (melanoma) cell lines, showing IC50 values as low as 0.39 µM for some derivatives .

- Another investigation found that certain pyrazole compounds displayed significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | IC50 Values (µM) |

|---|---|---|

| Anticancer | N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 (Hep-2) | |

| Anti-inflammatory | Celecoxib (commercially available) | - |

Agricultural Applications

2.1 Agrochemical Potential

Pyrazole derivatives are also being explored for their potential as agrochemicals due to their ability to inhibit specific enzymes in pests and pathogens.

- Fungicidal Activity : Certain pyrazole compounds have demonstrated fungicidal effects, making them candidates for developing new agricultural fungicides.

- Herbicidal Properties : Research indicates that some pyrazole derivatives can act as herbicides by inhibiting plant growth through interference with metabolic pathways.

Material Science

3.1 Development of Functional Materials

The unique chemical structure of pyrazole derivatives allows them to be used in the synthesis of functional materials.

- Polymer Chemistry : Pyrazole-based compounds can be integrated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanotechnology : The incorporation of pyrazole derivatives into nanomaterials is being investigated for applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 4-methoxyphenyl group in the target compound introduces electron-donating effects , contrasting with the electron-withdrawing chloro substituents in 7c and 7d. This difference may influence hydrogen-bonding capacity and intermolecular interactions in crystalline states .

Physicochemical Properties

Key Observations :

- The target compound’s lack of imidazole-phenyl groups likely contributes to a lower molecular weight compared to 7c and 7d, which may enhance its solubility in polar solvents.

Biologische Aktivität

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is . The presence of the pyrazole moiety and the methoxyphenyl group suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds structurally related to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induction of apoptosis |

| Compound B | A549 | 26.00 | Inhibition of cell proliferation |

| Compound C | Hep-2 | 3.25 | Cell cycle arrest |

These findings suggest that similar structural features in pyrazole derivatives contribute to their cytotoxic effects against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, studies demonstrated that certain pyrazole compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

The mechanisms through which 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide exerts its biological effects are likely multifaceted:

- Inhibition of Kinases : Some studies suggest that pyrazole compounds can inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Enzyme Activity : The compound may also act as an enzyme inhibitor, affecting metabolic pathways critical for cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on MCF7 Cells : A derivative similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide was tested for its ability to induce apoptosis in MCF7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM .

- Inflammation Model : In a murine model of inflammation, a related pyrazole compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyrazole and acetamide precursors. Key steps include:

- Cyclization : Use of hydrazonyl chlorides or maleimide derivatives to form the pyrazole core .

- Coupling : Amide bond formation between the pyrazole and methoxyphenyl groups via reagents like EDCI/HOBt or carbodiimides under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or THF may reduce side reactions .

Yield optimization requires precise temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent bromine displacement or oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., bromine at C4, methoxy group at N-aryl) and regioselectivity. Key signals include:

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the acetamide linkage .

- LCMS : Molecular ion [M+H]⁺ confirms molecular weight, while fragmentation patterns validate the bromine atom’s presence .

Q. How do steric and electronic effects of the 4-bromo-3,5-dimethylpyrazole moiety influence reactivity?

- Steric hindrance : The 3,5-dimethyl groups restrict nucleophilic attack at the pyrazole core, favoring electrophilic substitution at the para-bromine position .

- Electronic effects : Bromine’s electron-withdrawing nature activates the pyrazole for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxyphenyl group donates electrons, stabilizing intermediates .

Advanced Research Questions

Q. What computational methods are effective for designing derivatives of this compound with enhanced bioactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and binding affinity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with bromine/methyl groups .

- MD simulations : Evaluate conformational stability in aqueous environments to prioritize derivatives with low free-energy barriers .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Batch variability : Characterize purity (>95% via HPLC) and confirm the absence of regioisomers (e.g., bromine at C3 vs. C4) using 2D NMR (COSY, HSQC) .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize false positives .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare IC₅₀ values and identify outliers linked to structural analogs .

Q. What strategies mitigate side reactions during functionalization of the bromine substituent?

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ for Suzuki couplings, avoiding Pd(OAc)₂ to prevent debromination .

- Protecting groups : Temporarily mask the acetamide with tert-butoxycarbonyl (Boc) during halogen exchange reactions .

- Low-temperature lithiation : Use LDA at −78°C to selectively substitute bromine without affecting methyl or methoxy groups .

Q. How can reaction byproducts be systematically identified and quantified?

- LC-MS/MS : Detect trace impurities (e.g., de-brominated analogs) with MRM transitions specific to the parent ion .

- Isotopic labeling : Introduce ¹³C or ²H at the bromine site to track unintended substitutions via isotopic patterns .

- HPLC-DAD : Compare retention times and UV spectra (λ ~254 nm) against synthesized reference standards .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic properties?

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to measure metabolic half-life (t₁/₂) .

- Caco-2 permeability : Assess intestinal absorption potential via apparent permeability coefficients (Papp) .

- Plasma protein binding : Equilibrium dialysis to quantify unbound fractions, critical for dose-response relationships .

Methodological Notes

- Data tables : Provided in-text for clarity (e.g., NMR shifts, reaction conditions).

- Advanced techniques : Emphasis on integrating computational and experimental workflows to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.